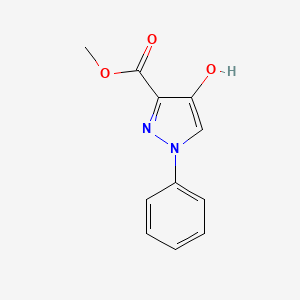

methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-hydroxy-1-phenylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-11(15)10-9(14)7-13(12-10)8-5-3-2-4-6-8/h2-7,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCMVJNUGSOACI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate typically involves the cyclization of hydrazines with 1,3-dicarbonyl compounds. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring . The resulting intermediate is then esterified to yield the final product.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of 4-oxo-1-phenyl-1H-pyrazole-3-carboxylate.

Reduction: Formation of 4-hydroxy-1-phenyl-1H-pyrazole-3-methanol.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate has the molecular formula and a molecular weight of approximately 218.21 g/mol. The compound features a pyrazole ring with a hydroxyl group at the 4-position, a phenyl group at the 1-position, and a carboxylate ester at the 3-position. This unique structure facilitates various interactions with biological targets, making it a valuable scaffold in drug development.

Medicinal Chemistry

Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is investigated for its potential therapeutic effects, including:

- Anti-inflammatory and Analgesic Properties : Pyrazole derivatives are recognized for their ability to reduce inflammation and pain. Research indicates that this compound may exhibit similar effects, potentially acting through inhibition of cyclooxygenase enzymes.

- Anticancer Activity : Studies have shown that pyrazole derivatives can induce apoptosis in cancer cells. Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate has demonstrated cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent through mechanisms such as cell cycle arrest and apoptosis signaling pathways .

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes by binding to their active sites. This interaction can block substrate access, making it a candidate for developing enzyme inhibitors that could be useful in treating diseases related to enzyme dysfunction.

Material Science

In addition to its biological applications, methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is utilized in material science for developing new materials and as a precursor for agrochemicals. Its chemical properties allow it to serve as a building block for synthesizing more complex heterocyclic compounds that have industrial applications.

The biological activity of methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is primarily mediated through:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with proteins, influencing their conformation and activity.

- π–π Interactions : The aromatic phenyl ring participates in π–π stacking with other aromatic residues in target proteins, enhancing binding affinity .

Case Studies and Research Findings

Recent literature highlights several case studies demonstrating the effectiveness of methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate in various applications:

- Anti-inflammatory Studies : A study reported that modifications in the pyrazole structure significantly enhanced anti-inflammatory properties when tested against specific inflammatory models.

- Anticancer Research : In vitro studies indicated that this compound could effectively induce apoptosis in multiple cancer cell lines, showcasing its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydroxyl and ester groups play crucial roles in these interactions, facilitating hydrogen bonding and other non-covalent interactions with target proteins .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate and related compounds:

Notes:

- Polarity and Solubility: The hydroxy group in the target compound increases hydrophilicity compared to the phenyl-substituted analog (C₁₂H₁₂N₂O₂). Sulfonyl and ethyl ester groups in the ethyl derivative (C₂₄H₂₂N₂O₄S) enhance lipophilicity, favoring membrane permeability .

- Reactivity: The amino group in methyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate allows for facile functionalization (e.g., acylation), while the hydroxy group in the target compound may participate in acid-base reactions or hydrogen bonding .

Crystallographic and Structural Insights

- Ethyl Sulfonyl Derivative: Single-crystal X-ray studies (R factor = 0.034) confirm precise structural determination, with the sulfonyl group contributing to planar geometry and intermolecular interactions .

Biological Activity

Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, research findings, and potential therapeutic applications.

Chemical Structure and Properties

Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate features a five-membered pyrazole ring with a hydroxyl group at the 4-position, a phenyl group at the 1-position, and a carboxylate ester at the 3-position. Its molecular formula is . The presence of the hydroxyl and ester groups suggests potential for hydrogen bonding and π-π interactions with biological targets, which are critical for its biological activity .

The biological activity of methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is primarily mediated through:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with proteins, influencing their conformation and activity.

- π-π Interactions : The aromatic phenyl ring can engage in π-π stacking with other aromatic residues in target proteins, enhancing binding affinity .

These interactions can modulate the activity of various enzymes and receptors, leading to therapeutic effects.

Biological Activities

Research indicates that methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate exhibits several biological activities:

Anti-inflammatory and Analgesic Properties

Pyrazole derivatives are known for their anti-inflammatory and analgesic effects. Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate shares structural similarities with known analgesics, suggesting potential for similar activities. Studies have shown that modifications in the pyrazole structure can enhance these properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. In vitro studies showed that methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and apoptosis signaling pathways .

Research Findings and Case Studies

A review of literature reveals promising findings regarding the biological activity of methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate:

Synthesis Methods

The synthesis of methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Condensation Reactions : Utilizing phenyl hydrazine and appropriate carbonyl compounds under acidic or basic conditions.

- Esterification : Converting carboxylic acids to esters using methanol or other alcohols under catalytic conditions.

These synthetic routes allow for the production of derivatives with modified functional groups to enhance biological activity .

Q & A

Q. What are the standard synthetic routes for methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting substituted hydrazines with β-keto esters or α,β-unsaturated carbonyl derivatives under acidic or basic conditions. For example, pyrazole carboxylates are often prepared by refluxing phenylhydrazine with ethyl acetoacetate derivatives, followed by cyclization and esterification . Post-synthesis, purification is achieved using column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Q. How is the structural characterization of this compound performed?

- NMR spectroscopy : and NMR are used to confirm the pyrazole ring substitution pattern and ester/ hydroxyl groups. For instance, the hydroxyl proton typically appears as a singlet at δ 10–12 ppm, while aromatic protons resonate between δ 7–8 ppm .

- X-ray crystallography : Single-crystal diffraction (using SHELX for refinement ) resolves the 3D structure, including bond angles and intermolecular interactions like hydrogen bonding . Software like Mercury aids in visualizing packing motifs and void analysis .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 219.07 for CHNO) .

Q. What are the recommended handling and storage protocols?

While specific data for this compound are limited, general pyrazole-handling guidelines apply:

- Store in airtight containers at 0–8°C to prevent hydrolysis of the ester group .

- Use personal protective equipment (gloves, goggles) and work in a fume hood to avoid inhalation/contact .

- Dispose of waste via licensed chemical disposal services .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the electronic properties of this compound?

DFT calculations (e.g., using the B3LYP functional) model the electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. These predict reactivity sites, such as the hydroxyl group acting as a hydrogen-bond donor or the ester carbonyl as an electrophilic center . Comparative studies with analogs (e.g., methyl vs. ethyl esters) reveal substituent effects on charge distribution .

Q. What strategies are used to study its reactivity in medicinal chemistry applications?

- Functionalization : The hydroxyl group undergoes alkylation or acylation to improve bioavailability. For example, Mannich reactions with diaza-crown ethers introduce amine-linked moieties for metal ion chelation .

- Derivatization : Coupling the carboxylate with amines (via EDCI/HOBt activation) generates amide derivatives for bioactivity screening .

- Mechanistic studies : Kinetic assays (e.g., enzyme inhibition) and molecular docking (using AutoDock Vina) evaluate interactions with biological targets like kinases or receptors .

Q. How do crystallographic data resolve contradictions in spectroscopic analyses?

Discrepancies in NMR assignments (e.g., overlapping signals for aromatic protons) are resolved by comparing experimental X-ray bond lengths/angles with computed values. For instance, crystallography confirms the para-substitution of the phenyl ring, which may be misassigned in NMR due to symmetry . Mercury’s packing similarity tool identifies polymorphic variations affecting solubility .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Byproduct formation : Trace impurities (e.g., uncyclized intermediates) are minimized by optimizing reaction time and temperature.

- Purification : Scaling column chromatography is impractical; alternatives include solvent fractionation or continuous-flow reactors .

- Stability : Hydrolytic degradation of the ester group under humid conditions necessitates inert-atmosphere handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.